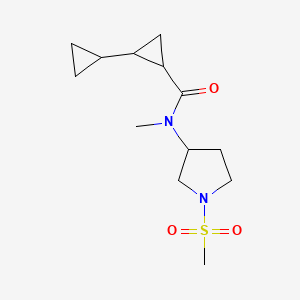![molecular formula C14H17F2N3O2S B6792989 5-(7,7-difluoro-6-methyl-3-azabicyclo[4.1.0]heptane-3-carbonyl)-6-methyl-4-methylsulfanyl-1H-pyrimidin-2-one](/img/structure/B6792989.png)
5-(7,7-difluoro-6-methyl-3-azabicyclo[4.1.0]heptane-3-carbonyl)-6-methyl-4-methylsulfanyl-1H-pyrimidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(7,7-difluoro-6-methyl-3-azabicyclo[410]heptane-3-carbonyl)-6-methyl-4-methylsulfanyl-1H-pyrimidin-2-one is a complex organic compound characterized by its unique bicyclic structure and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(7,7-difluoro-6-methyl-3-azabicyclo[4.1.0]heptane-3-carbonyl)-6-methyl-4-methylsulfanyl-1H-pyrimidin-2-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the bicyclic core: This involves the cyclization of a suitable precursor to form the 7,7-difluoro-6-methyl-3-azabicyclo[4.1.0]heptane structure.
Introduction of the carbonyl group: This step involves the acylation of the bicyclic core to introduce the carbonyl functionality.
Formation of the pyrimidinone ring: This involves the condensation of the acylated bicyclic core with appropriate reagents to form the pyrimidinone ring.
Introduction of the methylsulfanyl group: This step involves the thiolation of the pyrimidinone ring to introduce the methylsulfanyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
5-(7,7-difluoro-6-methyl-3-azabicyclo[4.1.0]heptane-3-carbonyl)-6-methyl-4-methylsulfanyl-1H-pyrimidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(7,7-difluoro-6-methyl-3-azabicyclo[4.1.0]heptane-3-carbonyl)-6-methyl-4-methylsulfanyl-1H-pyrimidin-2-one has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: It can be used to study the interactions of bicyclic compounds with biological targets.
Industrial Applications: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(7,7-difluoro-6-methyl-3-azabicyclo[4.1.0]heptane-3-carbonyl)-6-methyl-4-methylsulfanyl-1H-pyrimidin-2-one involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into binding pockets of enzymes or receptors, while the functional groups can form hydrogen bonds or other interactions with the target. This can lead to inhibition or activation of the target, depending on the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
- 7,7-difluoro-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride
- Benzyl 7,7-difluoro-1-methyl-3-azabicyclo[4.1.0]heptane-3-carboxylate
Uniqueness
5-(7,7-difluoro-6-methyl-3-azabicyclo[4.1.0]heptane-3-carbonyl)-6-methyl-4-methylsulfanyl-1H-pyrimidin-2-one is unique due to the presence of both the bicyclic core and the pyrimidinone ring, which provide a combination of rigidity and functional diversity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
5-(7,7-difluoro-6-methyl-3-azabicyclo[4.1.0]heptane-3-carbonyl)-6-methyl-4-methylsulfanyl-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2N3O2S/c1-7-9(10(22-3)18-12(21)17-7)11(20)19-5-4-13(2)8(6-19)14(13,15)16/h8H,4-6H2,1-3H3,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEPZLZPIVCUMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=O)N1)SC)C(=O)N2CCC3(C(C2)C3(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-cyclopropyl-3,3-dimethyl-2,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxamide](/img/structure/B6792917.png)
![(3-Ethyltriazol-4-yl)-(6-oxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B6792923.png)
![(5-tert-butyl-1H-pyrazol-4-yl)-(1,3,4,5-tetrahydro-[1,4]diazepino[1,2-a]indol-2-yl)methanone](/img/structure/B6792926.png)
![[4-(2,2-Difluoroethyl)morpholin-3-yl]-[4-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]methanone](/img/structure/B6792933.png)
![Imidazo[2,1-b][1,3]thiazol-2-yl-[4-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]methanone](/img/structure/B6792939.png)
![5-[3,3-Dimethyl-2-(oxolan-2-yl)azetidine-1-carbonyl]-2-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B6792947.png)
![2-cyclopropyl-N-[(2S,3S)-2-methyl-1,1-dioxothiolan-3-yl]acetamide](/img/structure/B6792957.png)
![[3,3-Dimethyl-2-(oxolan-2-yl)azetidin-1-yl]-(4-methyl-2-propyl-1,3-oxazol-5-yl)methanone](/img/structure/B6792964.png)
![N-[1-(5-bromopyrimidin-2-yl)ethyl]-5-(oxolan-3-yl)-1H-pyrazole-4-carboxamide](/img/structure/B6792972.png)
![(1S,2R)-2-cyclopropyl-N-[(4S,6S)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]cyclopropane-1-carboxamide](/img/structure/B6792993.png)
![N-(8-methyl-3,4-dihydro-2H-chromen-3-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B6792999.png)
![(3,3-Dimethyl-2-pyridin-3-ylazetidin-1-yl)-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)methanone](/img/structure/B6793015.png)
![1-[(2R,4S)-2-(7,7-difluoro-6-methyl-3-azabicyclo[4.1.0]heptane-3-carbonyl)-4-hydroxypyrrolidin-1-yl]ethanone](/img/structure/B6793020.png)

